2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a benzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to interact with a broad range of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient bromination and amidation processes.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)benzamide: Similar structure but lacks the methyl group on the benzamide moiety.
2-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the benzofuran moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVVVGBMMUBKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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